3-(PROPIONYLAMINO)BENZOIC ACID
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(propanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGHXTTUKCSBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406476 | |
| Record name | 3-(propanoylamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76208-99-6 | |
| Record name | 3-(propanoylamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to Amide Bond Formation in Benzoic Acid Scaffolds
The creation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in the preparation of biologically relevant molecules.
Direct Condensation Approaches
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process. However, the reaction is often kinetically slow and requires high temperatures (greater than 100°C) to drive off the water molecule formed as a byproduct. chemistrysteps.com A significant challenge in the direct amidation of benzoic acids is the competing acid-base reaction, where the amine deprotonates the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.orglibretexts.org This initial acid-base reaction hinders the nucleophilic attack of the amine on the carbonyl carbon. chemistrysteps.com
To overcome this, various methods have been developed. One approach involves heating the ammonium carboxylate salt to high temperatures to promote dehydration. chemistrysteps.com Another strategy employs catalysts, such as boric acid or titanium tetrachloride (TiCl₄), to facilitate the direct condensation under milder conditions. nih.govsciepub.com For instance, a general procedure for the synthesis of amides via direct condensation in the presence of TiCl₄ has been reported, providing moderate to excellent yields. nih.gov Hydrothermal conditions have also been explored for the direct synthesis of amides from carboxylic acids and amines, offering a non-mineral-catalyzed pathway. acs.org
Activating Agents in Amidation Reactions (e.g., DCC, EDC, HBTU)
To circumvent the challenges of direct condensation, activating agents are widely employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine. libretexts.orglibretexts.orglibretexts.org
Carbodiimides (DCC and EDC): Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common coupling reagents that react with carboxylic acids to form a highly reactive O-acylisourea intermediate. libretexts.orgfishersci.co.uk This intermediate is then readily attacked by the amine to form the amide bond, with the carbodiimide being converted into a urea byproduct (dicyclohexylurea for DCC and a soluble urea derivative for EDC). libretexts.orgthermofisher.com The use of these reagents prevents the initial acid-base reaction between the carboxylic acid and the amine. chemistrysteps.com To improve efficiency and reduce side reactions like hydrolysis of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. thermofisher.com This forms a more stable NHS ester intermediate that then reacts with the amine. thermofisher.comresearchgate.net
Uronium/Aminium Salts (HBTU): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is another effective coupling reagent used in peptide synthesis. wikipedia.orgfiveable.mepeptide.com HBTU activates the carboxylic acid by forming a stabilized HOBt (Hydroxybenzotriazole) ester, which is then susceptible to nucleophilic attack by the amine. wikipedia.org HBTU is known for its mild activating properties and resistance to racemization. wikipedia.orgpeptide.com It is often used in the presence of a base like diisopropylethylamine (DIEA) in polar aprotic solvents. fishersci.co.uk
Table 1: Common Activating Agents in Amidation Reactions
| Activating Agent | Full Name | Byproduct | Key Features |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble byproduct, easy to remove by filtration. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup. thermofisher.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | High efficiency, low racemization. peptide.comcreative-peptides.com |
Nucleophilic Acyl Substitution Mechanisms
The formation of the amide bond in the synthesis of 3-(propionylamino)benzoic acid proceeds through a nucleophilic acyl substitution mechanism. In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated carboxylic acid derivative.
The general mechanism, particularly when using an activating agent like DCC, can be summarized in the following steps:
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (DCC or EDC), forming a highly reactive O-acylisourea intermediate. This step converts the hydroxyl group into a good leaving group. libretexts.orglibretexts.org
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the O-acylisourea intermediate, forming a tetrahedral intermediate. youtube.com
Leaving Group Departure: The tetrahedral intermediate collapses, and the urea derivative departs as the leaving group, resulting in the formation of the amide bond. youtube.com
Under acidic conditions, the carbonyl group of the carboxylic acid is first protonated, which activates it towards nucleophilic attack. byjus.com The amine then attacks the protonated carbonyl, leading to a tetrahedral intermediate, followed by proton transfer and elimination of a water molecule.
Mixed Anhydride Methodologies for N-Acylaminoacyl Aminobenzoic Acids
The mixed anhydride method is a valuable technique for forming peptide bonds and can be applied to the synthesis of N-acylaminoacyl aminobenzoic acids. google.com This method involves the reaction of an N-acylamino acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base to form a mixed carboxylic-carbonic anhydride. sci-hub.segoogle.com This mixed anhydride is a highly reactive intermediate that readily undergoes nucleophilic attack by the amino group of an aminobenzoic acid to form the desired amide bond. google.comsci-hub.se
A key advantage of this method is that the free acid of the aminobenzoic acid can be used directly in the reaction, rather than requiring an ester or salt form. google.com The reaction can also be catalyzed by a strong inorganic or organic acid. google.com One of the potential side reactions is the formation of a urethane byproduct, which can be minimized by carefully controlling the reaction conditions. sci-hub.se
Regioselective Functionalization of Benzoic Acid Derivatives
The benzene (B151609) ring of benzoic acid is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid group. wikipedia.org This deactivation, however, directs incoming electrophiles to the meta position.
Ortho-, Meta-, and Para-Substitution Control
The position of substituents on the benzoic acid ring is crucial for the properties and reactivity of the final molecule. The control of ortho-, meta-, and para-substitution is a key aspect of synthetic strategy.
Meta-Direction: The carboxyl group (-COOH) is a deactivating, meta-directing group. pressbooks.pubquora.com This is due to both its inductive electron-withdrawing effect and its resonance effect, which withdraws electron density from the ortho and para positions, making the meta position relatively more electron-rich and thus more susceptible to electrophilic attack. quora.com Therefore, electrophilic substitution reactions on benzoic acid, such as nitration or halogenation, will predominantly yield the meta-substituted product.
Ortho-Direction: While the carboxyl group itself directs to the meta position, ortho-functionalization can be achieved through directed metalation or the use of specific directing groups. nih.govscispace.com For instance, a carboxylate group can direct the ortho-C-H functionalization of benzoic acids. nih.gov Transition-metal-catalyzed reactions have been developed for the regioselective ortho-C-H activation of benzoic acids. acs.org
Para-Direction: Achieving para-substitution directly on a benzoic acid ring can be challenging due to the strong meta-directing effect of the carboxyl group. Synthetic strategies often involve starting with a para-substituted precursor and then introducing the carboxylic acid functionality, or utilizing a blocking group to direct substitution to the para position.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution of Benzoic Acid
| Substituent | Position of Attack | Reactivity of the Ring |
| -COOH (Carboxyl) | meta | Deactivating wikipedia.orgunizin.org |
| -NHCOR (Amide) | ortho, para | Activating pressbooks.pub |
It is important to note that the propionylamino group [-NHC(O)CH₂CH₃] in this compound is an activating, ortho-, para-directing group. pressbooks.pub This means that further electrophilic substitution on this compound would be directed to the positions ortho and para to the amino group (positions 2, 4, and 6 on the benzene ring).
Directed C-H Activation Strategies (e.g., Iridium-Catalyzed, Palladium-Catalyzed)
The functionalization of typically inert C-H bonds has become a cornerstone of modern organic synthesis, offering a more direct and atom-economical route to complex molecules. For benzoic acid derivatives like this compound, the native carboxylic acid group serves as an effective directing group, guiding transition metal catalysts to specific C-H bonds, primarily at the ortho position. rsc.orgnih.gov
Iridium-Catalyzed C-H Activation: Iridium catalysts, particularly complexes like ([Cp*IrCl_2]_2), have proven effective for various C-H functionalization reactions of benzoic acids. acs.orgdiva-portal.org These catalysts can mediate transformations such as amidation, methylation, and iodination. diva-portal.orgnih.gov Mechanistic studies suggest that these reactions can proceed via a C-H bond activation step, followed by the insertion of a coupling partner into the iridium-carbon bond. acs.org For instance, iridium-catalyzed C-H amidation allows for the introduction of nitrogen-containing functional groups, which is a crucial step in the synthesis of many biologically active compounds. researchgate.net
Palladium-Catalyzed C-H Activation: Palladium catalysis is widely employed for C-H activation, enabling a broad range of functionalizations including arylation, alkenylation, and acetoxylation. rsc.orgnih.govnih.govrsc.org The carboxylate group directs the palladium catalyst to the ortho C-H bond, forming a five-membered palladacycle intermediate. This intermediate then reacts with a coupling partner to form the desired product. rsc.org This strategy is highly versatile; for example, the Yu group demonstrated the ortho-arylation of simple benzoic acids using phenylboronic acids as coupling partners. rsc.org Furthermore, nitrile-based sulfonamide templates have been developed to achieve challenging meta-C-H olefination of benzoic acid derivatives, using molecular oxygen as the terminal oxidant. nih.gov
The table below summarizes key findings in directed C-H activation relevant to benzoic acid derivatives.
| Catalyst System | Transformation | Key Features |
| [Cp*IrCl₂]₂ | C-H Amidation, Methylation, Iodination | Enables functionalization with various groups; mechanistic studies indicate C-H activation followed by insertion. acs.orgdiva-portal.org |
| Pd(OAc)₂ | Ortho-Arylation, Alkenylation | Utilizes the carboxylate as a native directing group; forms a five-membered palladacycle intermediate. rsc.orgnih.gov |
| Pd(II) with Nitrile Template | Meta-Olefination, Meta-Acetoxylation | Overcomes the preference for ortho-activation by using a specialized directing template. nih.gov |
| [Ru(p-cymene)Cl₂]₂ | Ortho-Allylation | Allows regiospecific introduction of allyl groups under mild conditions (50 °C). nih.gov |
Influence of Electronic and Steric Properties on Regioselectivity
The regioselectivity of C-H activation is a critical aspect, determining the position of new functionalization on the aromatic ring. This selectivity is profoundly influenced by both the electronic nature and the steric bulk of substituents on the benzoic acid core. mdpi.comconsensus.app
Electronic Effects: Substituents on the aromatic ring dictate the electron density at various positions, thereby influencing the ease of C-H bond cleavage. Electron-donating groups (EDGs) generally enhance the reactivity of the aromatic ring towards electrophilic C-H activation, while electron-withdrawing groups (EWGs) have the opposite effect. mdpi.com In the context of directed C-H activation, the directing group's coordination to the metal center is the primary determinant of regioselectivity (typically ortho). However, the electronic properties of other substituents can still play a secondary role, affecting reaction rates and yields. mdpi.comconsensus.app For instance, in palladium-catalyzed arylations, electron-rich to moderately electron-deficient benzoic acids are suitable substrates. rsc.org
Steric Effects: Steric hindrance plays a crucial role in determining which C-H bond is most accessible to the bulky metal-catalyst complex. mdpi.comnih.gov When two ortho positions are available, the catalyst will preferentially activate the C-H bond at the less sterically hindered position. This effect can be exploited to achieve high regioselectivity. Research has shown that even for substituents without donor atoms, such as alkyl or halogen groups, steric effects are a primary factor in guiding regioselectivity. mdpi.com The interplay between the catalyst's supporting ligands and the substrate's substituents is also critical; bulkier ligands on the metal can amplify steric differentiation between C-H bonds. mdpi.com
The following table outlines the general influence of substituent properties on C-H activation.
| Property | Effect on Regioselectivity | Example |
| Electronic (EDG) | Can increase reaction rates for electrophilic C-H activation. | Methoxy groups can influence the reaction pathway, although the directing group's effect is dominant. mdpi.com |
| Electronic (EWG) | Can decrease reaction rates; may be necessary for certain reaction types. | Halogenated benzoic acids are often successfully functionalized. |
| Steric Hindrance | Directs activation to the less hindered C-H bond. | In 3-substituted benzoic acids, C-H activation is strongly favored at the C2 position over the C6 position. mdpi.com |
Decarboxylative Approaches in Regioselective Functionalization
Decarboxylative cross-coupling has emerged as a powerful strategy that uses carboxylic acids as readily available and stable alternatives to traditional organometallic reagents. wikipedia.orgnih.govrsc.org In these reactions, the C-COOH bond is cleaved, and a new carbon-carbon or carbon-heteroatom bond is formed, with carbon dioxide as the only byproduct. rsc.orgnih.gov
This approach offers a distinct method for functionalization. Instead of using the carboxyl group as a director for C-H activation, it is used as a leaving group. Palladium-catalyzed decarboxylative coupling is a prominent example, where an aryl carboxylic acid can be coupled with an aryl halide. wikipedia.orgnih.gov The mechanism often involves the formation of a metal-carboxylate intermediate, which then undergoes decarboxylation to generate an organometallic species that participates in the cross-coupling cycle. nih.gov
This strategy can be combined with C-H activation in tandem processes. For example, a protocol for the palladium-catalyzed intramolecular direct arylation of benzoic acids combines decarboxylation and C-H activation in one efficient process to form dibenzofuran derivatives. nih.gov Decarboxylative couplings are advantageous as they utilize inexpensive and abundant carboxylic acids and are often more tolerant of various functional groups compared to methods requiring sensitive organometallic reagents. wikipedia.orgnih.gov
Advanced Synthetic Routes for this compound Derivatives
Ullmann Condensation for Substituted 2-Phenylaminobenzoic Acid Derivatives
The Ullmann condensation is a classic and vital copper-catalyzed reaction for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. wikipedia.orgorganic-chemistry.org Specifically, the Goldberg reaction, a variant of the Ullmann condensation, is used to couple an aryl halide with an amine, providing a direct route to N-aryl aniline derivatives. wikipedia.orgnih.gov This methodology is highly relevant for synthesizing derivatives of this compound, particularly for creating substituted 2-phenylaminobenzoic acids.
The reaction typically involves heating an aryl halide (e.g., a substituted 2-chlorobenzoic acid) with an aniline in the presence of a copper catalyst and a base. wikipedia.orgresearchgate.net Traditional conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have introduced milder conditions through the use of soluble copper catalysts supported by ligands such as phenanthroline or diamines. wikipedia.org Microwave-promoted Ullmann condensations have also been developed, significantly reducing reaction times. researchgate.net
The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.orgwikipedia.org This method is an important alternative to palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org
| Reaction | Reactants | Catalyst/Conditions | Product |
| Ullmann-Goldberg Condensation | 2-Chlorobenzoic Acid, Aniline | CuI / Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃), High Temperature | N-Phenylanthranilic Acid |
Green Chemistry Approaches in Aminobenzoic Acid Synthesis
The synthesis of aminobenzoic acids and their derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. mdpi.comnih.govwjpmr.com Traditional synthetic routes often rely on petroleum-based precursors and involve harsh reaction conditions, toxic reagents, and significant environmental impact. mdpi.comresearchgate.net
Green approaches focus on several key areas:
Use of Renewable Feedstocks: Researchers are exploring biosynthetic pathways that start from simple, renewable carbon sources like glucose. mdpi.comresearchgate.net For example, the shikimate pathway in microorganisms can be engineered to produce aminobenzoic acid isomers. mdpi.com Lignin, a major component of biomass, can also be converted into benzoic acid derivatives, providing a sustainable source for active pharmaceutical ingredients. rsc.org
Benign Catalysts and Solvents: The use of non-toxic, biodegradable catalysts, such as lemon juice which contains citric acid, is being investigated. nih.gov Similarly, replacing volatile organic solvents with water or solvent-free conditions aligns with green chemistry principles. wjpmr.com
Energy Efficiency: Employing alternative energy sources like microwave or solar radiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov
These strategies contribute to developing more sustainable and environmentally friendly methods for producing valuable chemical compounds like aminobenzoic acids. mdpi.comrsc.org
Utilization of Natural Deep Eutectic Solvents (NADES)
A significant innovation in green chemistry is the use of Natural Deep Eutectic Solvents (NADES) as reaction media. mdpi.comsci-hub.se NADES are mixtures of natural, non-toxic compounds such as amino acids, sugars, and organic acids (e.g., choline chloride and urea). sci-hub.senih.gov These components, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components, resulting in a liquid at or near room temperature. mdpi.comnih.gov
Key advantages of NADES in synthesis include:
Green Credentials: They are biodegradable, biocompatible, and derived from renewable resources. sci-hub.semdpi.com
Unique Solvating Properties: The extensive hydrogen bond network within NADES can enhance the solubility of reactants and influence reaction pathways. sci-hub.se
Enzyme Compatibility: NADES have been shown to be suitable media for biocatalytic reactions, sometimes even enhancing enzyme stability and activity. mdpi.comsci-hub.se
In the context of aminobenzoic acid synthesis, NADES can serve as green solvent replacements. For instance, a betaine-glycerol based DES has been used as a co-solvent for the laccase-catalyzed polymerization of 3-aminobenzoic acid. mdpi.com The use of amino acid-based NADES, such as those prepared from L-proline and decanoic acid, is also being explored for various applications, highlighting their versatility as sustainable solvents. mdpi.comresearchgate.net
| NADES Components | Molar Ratio | Application Example | Reference |
| Betaine, Glycerol | 1:2 | Co-solvent for enzymatic polymerization of 3-aminobenzoic acid. | mdpi.com |
| L-Proline, Decanoic Acid | Various | Synthesis of NADES for extraction processes. | mdpi.com |
| Choline Chloride, Urea | 1:2 | Medium for various biocatalytic reactions. | sci-hub.se |
Enzyme-Catalyzed Biotransformations
Enzyme-catalyzed biotransformations represent a green and highly selective alternative to traditional chemical synthesis. In the context of this compound and its derivatives, enzymatic methods can offer mild reaction conditions, high stereo- and regioselectivity, and reduced environmental impact. While specific literature on the enzyme-catalyzed synthesis of this compound is not extensively detailed, the principles of enzymatic reactions on analogous structures, such as other acylated aminobenzoic acids, are well-established.
Lipases are a class of enzymes commonly employed for acylation and deacylation reactions. For instance, the synthesis of N-acylated amino acids can be efficiently catalyzed by lipases in non-aqueous media. This approach could be hypothetically applied to the synthesis of this compound by reacting 3-aminobenzoic acid with a propionylating agent, such as propionic anhydride or a propionyl ester, in the presence of an immobilized lipase like Candida antarctica lipase B (CALB). The enzyme would facilitate the formation of the amide bond under mild conditions.
Conversely, enzymatic hydrolysis of the amide bond in this compound could be achieved using amidohydrolases. These enzymes selectively cleave amide linkages, and their application could be relevant in metabolic studies or for the controlled release of 3-aminobenzoic acid from a protected form.
Furthermore, research into the synthesis of structurally related compounds, such as 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives, has been explored, suggesting that enzymatic pathways could be viable for constructing complex molecules based on the this compound scaffold researchgate.net. The application of enzymes in the synthesis of such derivatives could lead to the development of novel compounds with potential biological activities.
Polyethylene Glycol (PEG) as Recyclable Reaction Medium
The use of polyethylene glycol (PEG), particularly PEG-400, as a reaction medium aligns with the principles of green chemistry by offering a non-toxic, non-volatile, and recyclable alternative to conventional organic solvents. researchgate.netnih.govrsc.orgresearchgate.net While specific studies detailing the synthesis of this compound in PEG are not prevalent, the successful application of PEG in a wide range of organic transformations, including amide bond formation, suggests its potential utility for this synthesis.
The synthesis of this compound involves the acylation of 3-aminobenzoic acid with a suitable propionylating agent. This type of reaction can be effectively carried out in PEG. PEG's ability to dissolve a variety of organic and inorganic reagents, its thermal stability, and its ease of recovery make it an attractive medium. nih.gov After the reaction, the product can often be isolated by precipitation or extraction with a non-polar solvent, while the PEG can be recovered and reused in subsequent batches, minimizing waste.
The advantages of using PEG as a reaction medium are summarized in the table below:
| Feature | Advantage | Reference |
| Recyclability | Reduces solvent waste and overall process cost. | nih.govresearchgate.net |
| Low Toxicity | Safer for the environment and researchers. | nih.gov |
| Low Volatility | Reduces air pollution and exposure risks. | researchgate.net |
| Good Solvating Power | Dissolves a wide range of reactants and catalysts. | nih.gov |
| Thermal Stability | Allows for a wide range of reaction temperatures. | nih.gov |
The application of PEG has been demonstrated in the synthesis of various heterocyclic compounds and in multicomponent reactions, highlighting its versatility. nih.govrasayanjournal.co.in For the synthesis of this compound, a hypothetical procedure would involve dissolving 3-aminobenzoic acid and a propionylating agent in PEG-400, followed by heating to an appropriate temperature until the reaction is complete. The workup would then involve separating the product and recycling the PEG.
Derivatization Strategies for Structural Modification
Alkyl, Aryl, and Heterocyclic Substitutions
The structural modification of this compound through the introduction of alkyl, aryl, and heterocyclic moieties can lead to the generation of a diverse library of compounds with potentially altered physicochemical properties and biological activities. These substitutions can be introduced either on the benzene ring, the propionyl group, or by modifying the amino or carboxylic acid functionalities.
Alkyl Substitutions: Alkylation can be performed on the amide nitrogen or the benzene ring. N-alkylation would lead to tertiary amides, which can alter the hydrogen bonding capabilities and steric profile of the molecule. Friedel-Crafts alkylation on the aromatic ring could introduce alkyl groups at positions ortho or para to the activating propionylamino group.
Aryl Substitutions: An aryl group is a functional group derived from an aromatic ring. wikipedia.org The introduction of aryl groups can be achieved through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on a halogenated precursor of this compound. For instance, a bromo-substituted derivative could be coupled with an arylboronic acid to introduce a new aryl substituent. The simplest aryl group is the phenyl group. wikipedia.org Other examples include tolyl, xylyl, and naphthyl groups. wikipedia.org
Heterocyclic Substitutions: The incorporation of heterocyclic rings can significantly impact the biological activity of the parent molecule. Heterocycles can be introduced by reacting a suitably functionalized this compound with appropriate reagents. For example, the synthesis of thiazole derivatives from N-acyl-β-amino acids has been reported, suggesting a potential route for the derivatization of this compound. nih.gov
The following table summarizes some potential substitution strategies:
| Substitution Type | Potential Position of Substitution | Synthetic Method |
| Alkyl | Amide nitrogen, Benzene ring | N-alkylation, Friedel-Crafts alkylation |
| Aryl | Benzene ring | Suzuki coupling, Buchwald-Hartwig amination |
| Heterocyclic | Attached to the core structure | Condensation reactions, Cyclization reactions |
Introduction of Diverse Functional Groups (e.g., Hydrazine, Pyrrolyl, Trifluoromethyl)
The introduction of diverse functional groups onto the this compound scaffold can further expand its chemical space and modulate its properties.
Hydrazine Derivatives: The carboxylic acid group of this compound can be converted into a hydrazide by reaction with hydrazine hydrate, typically after activation as an ester. nih.gov These hydrazides can then be further reacted with aldehydes or ketones to form hydrazones, a class of compounds with known biological activities. nih.govuobasrah.edu.iq
Pyrrolyl Group Introduction: The introduction of a pyrrolyl group can be envisioned through several synthetic routes. One approach involves the Paal-Knorr synthesis, where a precursor containing a 1,4-dicarbonyl moiety is reacted with an amine. For this compound, this would require prior functionalization to introduce the necessary dicarbonyl group.
Trifluoromethyl Group Introduction: The trifluoromethyl (CF3) group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. The introduction of a CF3 group onto the aromatic ring of this compound could be achieved through various trifluoromethylation reactions. For instance, copper-catalyzed trifluoromethylation of aryl halides or boronic acids are established methods. beilstein-journals.org Direct trifluoromethylation of the benzoic acid moiety to form an aryl trifluoromethyl ketone is also a possibility, using reagents like trimethyl(trifluoromethyl)silane (TMSCF3). organic-chemistry.org
A summary of these functionalization strategies is presented below:
| Functional Group | Synthetic Precursor | Key Reagents/Reaction |
| Hydrazine | This compound methyl ester | Hydrazine hydrate |
| Pyrrolyl | A dicarbonyl-functionalized derivative | Primary amine |
| Trifluoromethyl | Halogenated or boronic acid derivative | Copper catalyst, CF3 source |
Esterification Reactions of Benzoic Acid Derivatives
Esterification of the carboxylic acid functionality of this compound is a common and important transformation that can be used to modify its solubility, reactivity, and pharmacokinetic properties. The most common method for this transformation is the Fischer esterification.
Fischer Esterification: This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used as the solvent. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comchemguide.co.uklibretexts.org Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.comchemguide.co.uk
The general mechanism for Fischer esterification is as follows:
Protonation of the carbonyl oxygen. masterorganicchemistry.comchemguide.co.uk
Nucleophilic attack by the alcohol. masterorganicchemistry.com
Proton transfer. masterorganicchemistry.comchemguide.co.uk
Elimination of water to form a protonated ester. masterorganicchemistry.com
Deprotonation to yield the final ester product. masterorganicchemistry.com
Various catalysts can be employed for the esterification of benzoic acid derivatives, including mineral acids, Lewis acids, and solid acid catalysts. rug.nl The choice of catalyst and reaction conditions can influence the reaction rate and yield. For example, the esterification of propanoic acid has been studied with different alcohols and catalysts to optimize the yield.
The following table provides examples of alcohols that could be used in the esterification of this compound:
| Alcohol | Corresponding Ester |
| Methanol (B129727) | Methyl 3-(propionylamino)benzoate |
| Ethanol | Ethyl 3-(propionylamino)benzoate |
| 1-Propanol | Propyl 3-(propionylamino)benzoate |
| 1-Butanol | Butyl 3-(propionylamino)benzoate |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Amide Structure Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For amides like 3-(propionylamino)benzoic acid, NMR provides detailed insight into the electronic environment of individual protons and carbon atoms, allowing for the comprehensive mapping of the molecular skeleton.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of protons and carbons in the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amide proton, and the protons of the propionyl group. The aromatic region would display a complex pattern due to the meta-substitution. The proton at C2 would likely appear as a singlet or a finely split triplet, while the protons at C4, C5, and C6 would show characteristic ortho and meta couplings. The amide (N-H) proton typically appears as a broad singlet. The propionyl group gives rise to a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of coupling with each other.
The ¹³C NMR spectrum provides information on all unique carbon environments. Key signals would include those for the two carbonyl carbons (amide and carboxylic acid), the six aromatic carbons (four of which are unique due to symmetry), and the two aliphatic carbons of the propionyl group. The chemical shifts are influenced by the electron-withdrawing nature of the substituents.
Predicted NMR Spectral Data for this compound (Predicted values are based on standard chemical shift ranges and data from analogous compounds)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| Aromatic H | ~8.1-8.2 | s (or t) | H-2 |
| Aromatic H | ~7.8-7.9 | d | H-6 |
| Aromatic H | ~7.7-7.8 | d | H-4 |
| Aromatic H | ~7.4-7.5 | t | H-5 |
| Amide H | ~10.0-10.5 | br s | N-H |
| Aliphatic H | ~2.4-2.5 | q | -CH₂- |
| Aliphatic H | ~1.1-1.2 | t | -CH₃ |
| Carboxylic H | ~12.0-13.0 | br s | -COOH |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |
| Carbonyl C | ~173-174 | Amide C=O | |
| Carbonyl C | ~167-168 | Carboxylic C=O | |
| Aromatic C | ~138-139 | C-3 | |
| Aromatic C | ~131-132 | C-1 | |
| Aromatic C | ~129-130 | C-5 | |
| Aromatic C | ~125-126 | C-6 | |
| Aromatic C | ~124-125 | C-4 | |
| Aromatic C | ~121-122 | C-2 | |
| Aliphatic C | ~30-31 | -CH₂- | |
| Aliphatic C | ~9-10 | -CH₃ |
s = singlet, d = doublet, t = triplet, q = quartet, br s = broad singlet
For unambiguous assignment of the ¹H and ¹³C signals, especially in the complex aromatic region, two-dimensional (2D) NMR techniques are invaluable. iau.ir
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling relationships. youtube.com In the spectrum of this compound, cross-peaks would be expected between the methylene and methyl protons of the propionyl group, confirming their connectivity. Additionally, correlations among the aromatic protons (H-4 with H-5, and H-5 with H-6) would help to definitively assign their positions on the benzene (B151609) ring. iau.ir
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These heteronuclear experiments correlate protons with their directly attached carbons (¹H-¹³C). wikipedia.org An HSQC or HMQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal. For instance, the triplet at ~1.1-1.2 ppm would correlate with the carbon signal at ~9-10 ppm, assigning them to the -CH₃ group. This technique is crucial for assigning the carbons in the crowded aromatic region by linking them to their already-assigned protons. wikipedia.orgresearchgate.net
Infrared (IR) Spectroscopy for Amide Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. wpmucdn.com For this compound, IR analysis is key to confirming the amide and carboxylic acid groups.
The IR spectrum of a secondary aromatic amide like this compound is characterized by several key absorption bands. spectroscopyonline.com
N-H Stretching: A single, moderately intense absorption band is expected in the region of 3370-3170 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. spectroscopyonline.comquimicaorganica.org
C=O Stretching (Amide I Band): A strong absorption, known as the Amide I band, typically appears in the 1680-1630 cm⁻¹ range. spectroscopyonline.com This band is primarily due to the C=O stretching vibration of the amide group.
C=O Stretching (Carboxylic Acid): The carboxylic acid carbonyl group also produces a strong stretching band. For aromatic carboxylic acids, this peak is typically found between 1710-1680 cm⁻¹. spectroscopyonline.com This may overlap with the Amide I band, potentially causing a broadened peak in that region.
O-H Stretching: The carboxylic acid O-H group results in a very broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. stmarys-ca.edudocbrown.info
Another significant feature in the IR spectrum of secondary amides is the Amide II band, which appears in the 1570-1515 cm⁻¹ region. spectroscopyonline.com This band arises from a combination of N-H in-plane bending and C-N stretching vibrations. Its presence and position, alongside the Amide I band, provide strong evidence for the secondary amide structure within the molecule. spectroscopyonline.com
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |
| N-H Stretch | Secondary Amide | 3370 - 3170 | Medium |
| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong |
| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | Strong |
| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound (C₁₀H₁₁NO₃), the molecular weight is 193.20 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 193.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways for amides and benzoic acids:
Alpha-Cleavage: Cleavage of the bond adjacent to the amide carbonyl group, resulting in the loss of an ethyl radical (•CH₂CH₃), would yield a prominent fragment ion.
McLafferty Rearrangement: While less common for aromatic amides, a rearrangement involving the propionyl chain could occur.
Amide Bond Cleavage: Scission of the C-N bond can occur, leading to fragments corresponding to the benzoyl moiety and the propionylamino moiety.
Loss of Carboxyl Group: Fragmentation involving the benzoic acid portion could lead to the loss of •OH (M-17), or •COOH (M-45). docbrown.info
Acylium Ion Formation: A common fragmentation pathway for amides and acids is the formation of a stable acylium ion. Loss of the hydroxyl group from the carboxylic acid would lead to an ion at m/z 176. Cleavage of the N-C bond could also lead to the formation of the benzoyl cation at m/z 105 or the phenyl cation at m/z 77 after loss of CO. docbrown.info
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Possible Origin |
| 193 | [C₁₀H₁₁NO₃]⁺ | Molecular Ion (M⁺) |
| 176 | [C₁₀H₁₀NO₂]⁺ | M - •OH |
| 148 | [C₉H₁₀NO]⁺ | M - •COOH |
| 136 | [C₇H₆NO₂]⁺ | M - C₂H₅CO• (acylium ion formation) |
| 121 | [C₇H₇O₂]⁺ | Cleavage of C-N bond |
| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ (benzoyl cation) |
| 77 | [C₆H₅]⁺ | [C₇H₅O]⁺ - CO |
| 57 | [C₃H₅O]⁺ | [CH₃CH₂CO]⁺ (propionyl cation) |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental in the analysis of this compound, enabling its separation from impurities and its quantification. The choice of technique depends on the volatility and polarity of the compound and the specific requirements of the analysis.
Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for the qualitative analysis of this compound. This technique is valuable for monitoring reaction progress, identifying the presence of the compound in a mixture, and getting a preliminary indication of its purity. The separation on a TLC plate is based on the principle of differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents).
The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For this compound, the Rf value will be influenced by the polarity of the mobile phase. Due to the presence of a carboxylic acid and an amide group, the compound is relatively polar and will have a strong interaction with a polar stationary phase like silica gel. utexas.edu Therefore, a mobile phase of intermediate polarity is typically required to achieve an optimal Rf value.
A typical TLC system for a compound like this compound would utilize a silica gel plate as the stationary phase. researchgate.net The choice of the mobile phase is critical for effective separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or ethanol) is often employed. utexas.edusigmaaldrich.com The polarity of the mobile phase can be adjusted by varying the ratio of the solvents to achieve the desired separation. Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic rings in the molecule will absorb UV radiation. sigmaaldrich.com
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Toluene/Ethanol) |
| Visualization | UV light (254 nm) |
| Expected Rf | Dependent on the exact mobile phase composition, but generally lower than non-polar impurities and higher than highly polar impurities. |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of this compound. helixchrom.com It offers high resolution and sensitivity, making it ideal for purity assessment. Reversed-phase HPLC is the most common mode used for the analysis of benzoic acid derivatives. sigmaaldrich.com
In reversed-phase HPLC, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase consisting of a mixture of water (often with a pH modifier like trifluoroacetic acid or a buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. sigmaaldrich.comccspublishing.org.cn The retention time of the compound can be controlled by adjusting the composition of the mobile phase. An increase in the organic solvent content will decrease the retention time.
Detection is commonly performed using a UV detector, as the benzene ring and carbonyl groups in the molecule absorb UV light. sigmaaldrich.com The selection of the detection wavelength is based on the UV spectrum of the compound to ensure maximum sensitivity.
| Parameter | Typical Conditions |
| Stationary Phase | C18-bonded silica gel (e.g., Ascentis® RP-Amide) sigmaaldrich.com |
| Mobile Phase | A gradient or isocratic mixture of water (with 0.1% TFA) and acetonitrile sigmaaldrich.com |
| Flow Rate | 1.0 mL/min sigmaaldrich.com |
| Detection | UV at a specific wavelength (e.g., 220 nm or 254 nm) sigmaaldrich.com |
| Column Temperature | 35 °C sigmaaldrich.com |
Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability. nih.gov The carboxylic acid group can be converted to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) prior to GC analysis. nih.govscholarsresearchlibrary.com
Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation is achieved based on the differential partitioning of the analytes between the gas and stationary phases. The choice of the column (stationary phase) is critical and depends on the polarity of the derivatized analyte.
Detection can be accomplished using various detectors, with a Flame Ionization Detector (FID) being common for organic compounds and a Mass Spectrometer (MS) providing both quantification and structural information. nih.govscholarsresearchlibrary.com GC-MS is a particularly powerful technique for the identification of unknown impurities.
| Parameter | General Approach |
| Derivatization | Required to increase volatility (e.g., esterification of the carboxylic acid) nih.gov |
| Stationary Phase | A column with a suitable polarity for the derivatized analyte. |
| Carrier Gas | Inert gas (e.g., Helium, Nitrogen) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govscholarsresearchlibrary.com |
| Injection Temperature | High enough to ensure rapid volatilization without thermal degradation. |
X-Ray Diffraction for Solid-State Structure Determination
Powder X-ray diffraction (PXRD) is another valuable tool, particularly for the analysis of polycrystalline samples. It provides a characteristic diffraction pattern that can be used as a fingerprint for identifying the crystalline form of the compound and for assessing its purity in terms of crystalline phases. units.it
| Parameter | Expected Structural Features |
| Crystal System | To be determined by single-crystal XRD. |
| Space Group | To be determined by single-crystal XRD. |
| Unit Cell Dimensions | To be determined by single-crystal XRD. |
| Key Intermolecular Interactions | Hydrogen bonding between carboxylic acid groups to form dimers; potential for hydrogen bonding involving the amide N-H and C=O groups. researchgate.netnih.gov |
| Molecular Conformation | The dihedral angle between the phenyl ring and the carboxylic acid group, and the conformation of the propionylamino side chain will be determined. |
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules like 3-(propionylamino)benzoic acid derivatives might interact with a biological target, typically a protein, at the atomic level.
Docking simulations for analogs of this compound, such as 3-(phenylamino)benzoic acids, have been instrumental in elucidating their interaction with enzymes like aldo-keto reductase 1C3 (AKR1C3). nih.govmerckmillipore.com In these studies, the ligand is placed into the binding site of the protein to analyze its conformation and interactions.
Analysis of the docked poses reveals that the carboxylic acid group of the benzoic acid moiety is crucial for binding. It typically anchors the molecule within the enzyme's active site by forming strong hydrogen bonds with key residues. For instance, in AKR1C3, the carboxylate group of 3-phenoxybenzoic acid, a related structure, binds to the oxyanion site, forming hydrogen bonds with the catalytic residues Tyr55 and His117. nih.gov The rest of the molecule then orients itself within the active site's subpockets. The phenylamino (B1219803) or propionylamino portion of the ligand establishes further stabilizing contacts, which can include van der Waals forces, pi-pi stacking, and hydrophobic interactions with surrounding amino acid residues like Trp-86, Phe-306, and Phe-311. scienceopen.com
Visualization tools are used to generate 3D models of these interactions, providing a clear picture of the ligand's orientation and the specific residues involved in binding. This detailed view is essential for understanding the structural basis of the ligand's activity. researchgate.net
Table 1: Key Amino Acid Interactions for Benzoic Acid Analogs in the AKR1C3 Active Site
| Ligand Moiety | Interacting Protein Residue(s) | Type of Interaction |
|---|---|---|
| Carboxylic Acid | Tyr55, His117 | Hydrogen Bonding (at oxyanion site) |
| Benzoic Acid Ring | Tyr-24, Trp-227, Phe-306 | van der Waals, π-stacking |
| Amine Linker | NADP+ cofactor | Hydrogen Bonding |
| Substituted Phenyl Ring | Trp-86, Asn-167, Phe-311 | Hydrophobic, van der Waals |
After generating various possible binding poses, a scoring function is used to estimate the binding affinity for each pose. nih.gov These mathematical functions approximate the Gibbs free energy of binding (ΔG), with more negative scores indicating a more favorable interaction. wikipedia.org Common scoring functions are force-field based, empirical, or knowledge-based. nih.gov
The calculated binding energy, typically expressed in kcal/mol, helps to rank different compounds and predict their potential as inhibitors. For example, in a docking study of various benzoic acid derivatives against the SARS-CoV-2 main protease, scoring functions were used to rank compounds based on their predicted binding affinity. nih.gov A derivative with a more negative binding energy is predicted to be a more potent inhibitor. For instance, a study on a benzoic acid derivative targeting carbonic anhydrase II reported a favorable binding energy of -9.4 kcal/mol, suggesting it could be a potent inhibitor. niscpr.res.in Post-docking refinements, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, can be used to achieve more accurate binding free energy predictions. mdpi.com
Table 2: Example Docking Scores and Binding Energies for Benzoic Acid Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Gentisic Acid (2,5-dihydroxybenzoic acid) | SARS-CoV-2 Main Protease | -42.13 | nih.gov |
| Gallic Acid | SARS-CoV-2 Main Protease | -38.31 | nih.gov |
| Octyl Gallate | SARS-CoV-2 Main Protease | -60.22 | nih.gov |
| PTMTBA | Carbonic Anhydrase II | -9.4 | niscpr.res.in |
| Compound 4e (Halo-substituted ester/amide) | Jack Bean Urease | -7.9 | nih.gov |
Molecular docking simulations are a valuable tool for predicting the mechanism of enzyme inhibition. By observing where a ligand binds, researchers can hypothesize whether it acts as a competitive, non-competitive, or uncompetitive inhibitor. researchgate.net
If a compound, such as a derivative of this compound, consistently docks within the enzyme's active site and interacts with the same residues as the natural substrate, it is predicted to be a competitive inhibitor. scienceopen.com This is because it directly competes with the substrate for binding to the same location. The docking of N-phenylanthranilic acids into the catalytic center of AKR1C3, for example, strongly suggests a competitive inhibition mechanism. scienceopen.com In contrast, if a molecule is predicted to bind to a different location on the enzyme (an allosteric site), it would suggest a non-competitive or uncompetitive mechanism of inhibition. These computational predictions provide a strong basis for designing subsequent experimental kinetic studies to confirm the inhibition mechanism. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For derivatives of this compound, QSAR models can predict their therapeutic potential and guide the synthesis of more active analogs.
QSAR models are built by correlating calculated molecular properties, known as descriptors, with experimentally measured biological activity. A study on a series of 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives demonstrated that 3D molecular descriptors have a significant influence on their anti-inflammatory and analgesic activities. researchgate.net
Molecular descriptors can be categorized into several types, including electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and hydrophobic (e.g., logP). In a QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents, the inhibitory activity was found to increase with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov These correlations provide a quantitative understanding of the structural features required for a specific biological effect.
Table 3: Correlation of Molecular Descriptors with Biological Activity for Benzoic Acid Analogs
| Molecular Descriptor | Type | Correlation with Activity | Biological Activity | Reference |
|---|---|---|---|---|
| 3D-RDF Descriptors | 3-Dimensional | Significant Positive | Anti-inflammatory, Analgesic | researchgate.net |
| Hydrophobicity (logP) | Hydrophobic | Positive | Antibacterial (FabH inhibition) | nih.gov |
| Molar Refractivity (MR) | Steric/Electronic | Positive | Antibacterial (FabH inhibition) | nih.gov |
| Hammett constant (σ) | Electronic | Positive (for electron-withdrawing groups) | AKR1C3 Inhibition | merckmillipore.com |
| Dipole-dipole energy | Thermodynamic | Positive | PPAR-γ Agonism | researchgate.net |
QSAR studies are particularly effective at elucidating how different chemical groups (substituents) attached to a core scaffold affect the compound's activity. By analyzing a series of related compounds, it is possible to determine the impact of modifying the size, position, and electronic nature of these substituents.
Quantum Chemical Calculations (e.g., DFT, Semiempirical, Ab Initio)Quantum chemical calculations are powerful tools used to model molecular structures and predict their properties. Methods like Density Functional Theory (DFT) are frequently employed for their balance of accuracy and computational cost. These calculations provide insights into the electronic structure, reactivity, and spectroscopic characteristics of molecules.
Vibrational Spectra Prediction and AnalysisTheoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By calculating these frequencies and their corresponding vibrational modes, scientists can assign the experimental spectral bands to specific atomic motions, such as stretching, bending, and torsion. This comparison between theoretical and experimental spectra is essential for confirming molecular structures and understanding their dynamic behavior.
Although the specific data for this compound is not available, the principles described above would be applied in any future computational investigation of this compound.
Biological Activity and Pharmacological Investigations Excluding Dosage/administration
Evaluation of Anti-inflammatory Properties
Studies on a series of novel derivatives, including 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid compounds, have been conducted to evaluate their anti-inflammatory potential. researchgate.net
In Vivo Models (e.g., Carrageenan-Induced Edema, Acetic Acid Induced Writhing)
The anti-inflammatory effects of these novel 2-phenylamino-benzoic acid derivatives were assessed in vivo using the carrageenan-induced rat paw edema model. researchgate.net This standard screening method helps determine a compound's ability to reduce acute inflammation. The research revealed that most of the synthesized compounds exhibited significant anti-inflammatory activity. researchgate.net Quantitative structure-activity relationship (QSAR) analysis indicated that compounds possessing a high molar volume and electron-donating substituents were associated with good anti-inflammatory effects. researchgate.net
Assessment of Analgesic Effects
The analgesic properties of the aforementioned 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives were also investigated. researchgate.net The acetic acid-induced writhing test in mice, a common model for screening peripheral analgesic activity, was employed. The results demonstrated that the majority of the tested compounds showed significant analgesic properties. researchgate.net Further analysis through QSAR studies suggested that compounds with a high molecular weight and the presence of electron-donating groups tended to exhibit good analgesic activity. researchgate.net
The correlation between the chemical structures of these derivatives and their biological activity was explored through regression models, which showed a significant influence of 3D molecular descriptors on both their anti-inflammatory and analgesic actions.
Interactive Data Table: Structure-Activity Relationship Findings for Derivatives
| Biological Activity | Favorable Structural Features |
| Analgesic Activity | High molecular weight, Electron-donating groups researchgate.net |
| Anti-inflammatory Activity | High molar volume, Electron-donating substituents researchgate.net |
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
A review of the available scientific literature did not yield specific studies evaluating the antimicrobial activity of 3-(propionylamino)benzoic acid. While benzoic acid and its derivatives are known to possess antimicrobial properties, no data was found for this specific compound.
In Vitro Assays and Susceptibility Testing
No specific in vitro assay results for the antimicrobial susceptibility of this compound were identified in the literature search.
Anti-biofilm Effects
No studies concerning the anti-biofilm effects of this compound were found.
Antioxidant Activity Studies
The scientific literature search did not provide specific studies on the antioxidant activity of this compound.
Radical Scavenging Assays (e.g., DPPH)
The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This assay measures the decrease in absorbance as the DPPH radical is reduced by an antioxidant. mdpi.comnih.gov While various phenolic compounds and benzoic acid derivatives have been assessed for their radical scavenging properties nih.govnih.gov, specific studies detailing the DPPH radical scavenging activity of this compound are not prominently featured in the available scientific literature. A study on a related novel compound, 2-(3-[3-Nitrophenylamino]propanoyloxy)-benzoic acid, demonstrated significant free radical scavenging activity in a DPPH assay, suggesting that derivatives of benzoic acid can possess notable antioxidant capabilities. iiardjournals.org
Table 1: DPPH Radical Scavenging Activity of this compound
| Assay | Compound | Activity Metric (e.g., IC50) | Result |
|---|
Enzyme Inhibition Profiling
Enzyme inhibition is a critical area of pharmacological research, identifying molecules that can modulate the activity of specific enzymes involved in disease pathways.
Dehydrogenase Enzymes (e.g., DHODH, AKR1C3)
Aldo-keto reductase 1C3 (AKR1C3) is a key enzyme in androgen biosynthesis and is considered a therapeutic target. nih.govresearchgate.net Research has been conducted on substituted 3-(phenylamino)benzoic acids, which are structurally related to this compound. These studies identified potent and selective inhibitors of AKR1C3. nih.govmerckmillipore.com Specifically, the meta-position of the carboxylic acid relative to the amine group was found to be important for selectivity. nih.govupenn.edu However, direct inhibitory data for this compound against dehydrogenase enzymes like Dihydroorotate dehydrogenase (DHODH) or AKR1C3 has not been reported in the reviewed sources.
Table 2: Dehydrogenase Enzyme Inhibition by this compound
| Enzyme Target | Compound | Inhibition Metric (e.g., IC50, Ki) | Result |
|---|---|---|---|
| DHODH | This compound | Not specified | No data available |
Amylase Inhibition
α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a strategy for managing postprandial hyperglycemia. frontiersin.org The inhibitory effects of various benzoic acid derivatives on α-amylase have been investigated to understand their structure-activity relationships. nih.govnih.gov These studies have shown that the type, number, and position of substituents on the benzene (B151609) ring influence the inhibitory activity. mdpi.com For instance, certain hydroxylation patterns on the benzoic acid core have been shown to enhance α-amylase inhibition. nih.govmdpi.com Despite this broad interest in benzoic acid derivatives, specific data on the α-amylase inhibitory potential of this compound is not available in the surveyed literature.
Table 3: Amylase Inhibition by this compound
| Enzyme Target | Compound | Inhibition Metric (e.g., IC50) | Result |
|---|
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov HDAC inhibitors have emerged as a class of therapeutic agents, particularly in oncology, by altering gene expression to induce cell cycle arrest and apoptosis in cancer cells. nih.goveurekaselect.com This class of inhibitors includes compounds from various structural families. nih.gov While the field of HDAC inhibitors is extensive researchgate.net, there is no specific mention or data regarding the inhibitory activity of this compound against any class of HDAC enzymes in the reviewed literature.
Table 5: Histone Deacetylase (HDAC) Inhibition by this compound
| Enzyme Target | Compound | Inhibition Metric (e.g., IC50) | Result |
|---|
Kinase Inhibition (e.g., EGFR, HER-2)
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that are key targets in cancer therapy. nih.govnih.gov Small molecule inhibitors that target the kinase domain of these receptors are used to treat various cancers. mdpi.com Lapatinib, for example, is a dual inhibitor of both EGFR and HER2 tyrosine kinases. plos.org Although many kinase inhibitors have been developed, the current body of scientific literature does not provide evidence of this compound being investigated as an inhibitor of EGFR, HER-2, or other kinases.
Table 6: Kinase Inhibition by this compound
| Enzyme Target | Compound | Inhibition Metric (e.g., IC50) | Result |
|---|---|---|---|
| EGFR | This compound | Not specified | No data available |
Nicotinamidase Interaction
Nicotinamidase (PncA) is an enzyme that plays a crucial role in the NAD+ salvage pathway in various organisms, including Mycobacterium tuberculosis. It catalyzes the hydrolysis of nicotinamide to nicotinic acid and ammonia. This enzyme is also responsible for converting the prodrug pyrazinamide into its active form, pyrazinoic acid, which is a key component in the treatment of tuberculosis. nih.govuniprot.org Mutations in the gene encoding for PncA can lead to resistance to pyrazinamide. nih.gov
Currently, there is no specific research available that directly investigates the interaction between this compound and nicotinamidase. However, studies on inhibitors of nicotinamidase have identified various compounds that competitively inhibit the enzyme, with some exhibiting inhibition constants in the micromolar to submicromolar range. nih.gov For instance, 3-pyridine carboxaldehyde has been identified as a potent competitive inhibitor of PncA. nih.gov Further research would be necessary to determine if this compound possesses any inhibitory or other interactive properties with nicotinamidase.
Prostate-Specific Membrane Antigen (PSMA) Inhibition
Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II, is a transmembrane protein that is highly expressed on the surface of prostate cancer cells. patsnap.comkorea.ac.kr This overexpression makes it a significant target for both the diagnosis and treatment of prostate cancer. patsnap.comkorea.ac.kr PSMA inhibitors are molecules that can bind to this protein, and when labeled with a radioactive isotope, they can be used for imaging tumors or delivering targeted radiation therapy. patsnap.comnih.gov
The development of PSMA inhibitors has explored various chemical scaffolds. Notably, thiol-based PSMA inhibitors have been developed using a 3-(mercaptomethyl) benzoic acid scaffold, among others. nih.gov While direct studies on the PSMA inhibitory activity of this compound are not prevalent in the available literature, the benzoic acid moiety is a recurring structural feature in some PSMA inhibitor designs. For instance, para-substituted benzoic acid has been utilized in the synthesis of low-molecular-weight PSMA inhibitors. nih.gov The general structure of these inhibitors often includes a binding motif that interacts with the active site of PSMA, a linker, and a chelator for radiolabeling. nih.gov The exploration of various benzoic acid derivatives suggests that this chemical group is of interest in the design of novel PSMA-targeted agents.
| Compound/Scaffold | Relevance to PSMA Inhibition |
| 3-(mercaptomethyl) benzoic acid | Used as a scaffold for developing thiol-based PSMA inhibitors. nih.gov |
| para-substituted benzoic acid | Employed in the synthesis of low-molecular-weight PSMA inhibitors. nih.gov |
Anti-tumor and Antiproliferative Activity
The potential of benzoic acid derivatives as anti-tumor and antiproliferative agents has been an active area of research. These compounds have been investigated for their ability to retard the growth of cancer cells through various mechanisms. nih.govnih.gov
One of the key mechanisms identified is the inhibition of histone deacetylases (HDACs). nih.govnih.gov HDACs are enzymes that play a critical role in the regulation of gene expression, and their targeted inhibition can prevent the expression of oncogenes, thereby aiding in cancer treatment. nih.govnih.gov For example, 3,4-dihydroxybenzoic acid (DHBA) has been shown to be a potent HDAC inhibitor, leading to the inhibition of cancer cell growth. nih.gov
Furthermore, propionic acid, a short-chain fatty acid, has been reported to induce apoptosis in cervical cancer cells. nih.gov Studies have shown that propionic acid can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death. nih.gov
In vitro studies using various cancer cell lines have provided insights into the antiproliferative effects of benzoic acid and propionic acid derivatives.
For instance, treatment of colorectal carcinoma cell lines HCT-116 and HCT-15 with DHBA resulted in a significant reduction in HDAC activity and retarded cell growth by 50% to 60%. nih.gov In cervical cancer cell lines such as HeLa, CaSki, and SiHa, propionic acid has been shown to dramatically reduce cell viability. nih.gov The cytotoxic effects of propionic acid in HeLa cells were associated with an increase in the sub-G1 cell population, which is a characteristic of cell death. nih.gov
| Compound | Cell Line(s) | Observed Effect |
| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116, HCT-15 (Colorectal) | Reduced HDAC activity, retarded cell growth. nih.gov |
| Propionic Acid | HeLa, CaSki, SiHa (Cervical) | Reduced cell viability, induced apoptosis and autophagy. nih.gov |
Modulation of Biological Pathways
The anti-tumor activities of benzoic acid and propionic acid derivatives are linked to their ability to modulate key biological pathways involved in cancer progression.
As mentioned, the inhibition of HDACs by certain benzoic acid derivatives is a significant mechanism. nih.govnih.gov This inhibition can lead to changes in gene expression that are unfavorable for cancer cell survival. Furthermore, propionic acid has been found to inhibit the NF-κB and AKT/mTOR signaling pathways in cervical cancer cells. nih.gov The inhibition of these pathways, coupled with the induction of autophagy, contributes to the suppression of cancer cell viability. nih.gov The generation of reactive oxygen species (ROS) is another important mechanism by which propionic acid can trigger cell death pathways. nih.gov
Anticonvulsant Activity
Research into the anticonvulsant properties of various chemical compounds has explored a range of structures, including amides and propionamides. While direct studies on the anticonvulsant activity of this compound are limited, investigations into structurally related compounds provide some context.
For example, a study on N-benzyl 3-methoxypropionamides showed that these compounds exhibit anticonvulsant activity in the maximal electroshock (MES)-induced seizure test in mice. nih.gov Another study on 1-diethylamino-3-phenylprop-2-en-1-one demonstrated its protective effects in both the MES and subcutaneous pentylenetetrazole screens in mice and rats. mdpi.com These findings suggest that the propionamide functional group may contribute to anticonvulsant effects in certain molecular contexts. However, extensive research would be needed to determine if this compound possesses similar properties.
Anti-Influenza Virus Activity
Benzoic acid derivatives have been reported to possess anti-influenza virus activities. nih.gov The search for new antiviral agents is driven by the emergence of drug-resistant influenza virus strains. nih.gov
One mechanism of action for some benzoic acid derivatives is the inhibition of viral neuraminidase. nih.gov Neuraminidase is a key enzyme that allows newly formed virus particles to be released from infected cells, and its inhibition can halt the spread of the virus. A study on a series of newly synthesized benzoic acid derivatives identified a compound, termed NC-5, which possessed antiviral activity against influenza A viruses, including oseltamivir-resistant strains. nih.gov This compound was found to inhibit neuraminidase activity and suppress the expression of viral proteins. nih.gov While this study did not specifically test this compound, it highlights the potential for benzoic acid derivatives to serve as a scaffold for the development of new anti-influenza drugs.
| Compound Class | Mechanism of Action | Relevance |
| Benzoic Acid Derivatives | Neuraminidase Inhibition | Potential scaffold for anti-influenza drug development. nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Correlating Structural Motifs with Specific Biological Activities
The core structure of 3-(propionylamino)benzoic acid serves as a scaffold for derivatives with a range of biological activities, including analgesic and anti-inflammatory effects. jocpr.comresearchgate.net The biological activity is significantly influenced by the molecular descriptors in three-dimensional space. jocpr.comresearchgate.net Studies on related N-phenyl anthranilic acid analogs, for instance, have shown potential for developing therapies for conditions like Alzheimer's disease.
Derivatives of the closely related 3-(phenylamino)benzoic acid have been identified as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castrate-resistant prostate cancer. nih.govnih.gov This suggests that the N-phenyl-aminobenzoic acid scaffold is a key structural motif for this inhibitory activity. The anti-sickling properties of certain benzoic acid derivatives highlight the importance of the phenyl core for hydrophobic interactions and hydrophilic substituents on the phenyl ring for binding to polar amino acid residues. Furthermore, other benzoic acid derivatives have demonstrated retinoid-like activity, affecting cell differentiation and proliferation, indicating that the benzoic acid moiety is a versatile pharmacophore. nih.gov
Quantitative structure-activity relationship (QSAR) analyses have been employed to correlate the structural features of benzoic acid derivatives with their biological activities. For instance, in a series of 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives, compounds with high molecular weight and electron-donating groups tended to show good analgesic activity, while those with high molar volume and electron-donating substituents exhibited good anti-inflammatory activity. researchgate.net
Impact of Substituent Position and Electronic Effects on Potency and Selectivity
The position of substituents on the benzoic acid ring and their electronic properties (whether they are electron-donating or electron-withdrawing) have a profound impact on the potency and selectivity of its derivatives.
For instance, in the case of (phenylamino)benzoic acid analogs as AKR1C3 inhibitors, moving the carboxylic acid group from the ortho to the meta position (as in 3-(phenylamino)benzoic acid) resulted in a 48-fold increase in selectivity for AKR1C3 over the related enzyme AKR1C2. nih.gov This indicates that the meta-positioning of the carboxyl group is crucial for achieving selectivity. nih.gov
Furthermore, the electronic nature of substituents on the second phenyl ring (the B-ring) significantly affects inhibitory potency. Analogs with electron-withdrawing groups (EWGs) at the para-position of the B-ring, such as nitro (p-NO2), acetyl (p-Ac), or trifluoromethyl (p-CF3), displayed potent AKR1C3 inhibitory activity. nih.gov In contrast, compounds with electron-donating groups (EDGs) showed weaker activity. nih.gov A linear correlation was found between the electronic effect of the substituent and the AKR1C3 inhibitory potency for these 4'-substituted 3-(phenylamino)benzoic acid analogs. nih.govnih.gov
| Compound | Substituent (R) | AKR1C3 IC50 (µM) | AKR1C2 IC50 (µM) | Selectivity (AKR1C2/AKR1C3) |
|---|---|---|---|---|
| 3 | H | 0.94 | >100 | >106 |
| 5 | NO2 | 0.036 | 10.3 | 286 |
| 6 | Ac | 0.047 | 17 | 361 |
| 7 | CF3 | 0.098 | 25 | 255 |
| 10 | OH | 1.1 | >100 | >91 |
| 11 | OCH3 | 1.2 | >100 | >83 |
| 12 | CH3 | 1.1 | >100 | >91 |
Similarly, studies on 3-benzoylpropionic acid derivatives have suggested that the electronic effects of substituents on the benzene (B151609) ring are important for their ability to suppress adjuvant arthritis. nih.gov The position of a hydroxyl group on the benzene ring of benzoic acid derivatives also significantly influences their ability to inhibit α-amylase, with a hydroxyl group at the 2-position leading to a notable increase in inhibition. mdpi.com
Influence of Amide Linkage on Bioactivity
The amide linkage in this compound is a critical structural feature that influences its biological properties. The replacement of an ester linkage with an amide bond in acetylcholine-related compounds has been shown to reduce activity at certain receptors, in part due to the increased stiffness of the amide bond. nih.gov This rigidity can affect how the molecule binds to its biological target. nih.gov
Stereochemical Considerations and Enantiomeric Purity Effects on Activity (if applicable)
While this compound itself is an achiral molecule, the introduction of a chiral center, for example by substitution on the propionyl group, would lead to the existence of enantiomers. It is well-established that different enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. nih.govnih.gov
A relevant example is seen with the enantiomers of 2-(2-hydroxypropanamido)benzoic acid (HPABA), a structural analog. Both the R- and S-enantiomers of HPABA have been shown to possess significant antiplatelet and antithrombotic activities. nih.gov However, studies revealed differences in their efficacy. For instance, the R-enantiomer showed a significantly higher inhibitory effect on collagen-epinephrine induced pulmonary thrombosis at medium and high doses compared to the S-enantiomer at the same concentrations. nih.gov This demonstrates that stereochemistry can play a crucial role in the activity of this class of compounds.
For many 2-arylpropionic acid derivatives, which are also structurally related, only the (S)-enantiomer typically exhibits inhibitory activity against cyclooxygenase (COX) isoenzymes, making it responsible for the therapeutic effects. orientjchem.org This highlights the stereospecificity of biological processes and the importance of enantiomeric purity for maximizing therapeutic benefit and minimizing potential side effects. nih.gov Therefore, if chiral derivatives of this compound were to be developed, a thorough evaluation of the individual enantiomers would be essential.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
While established methods for synthesizing benzoic acid derivatives exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. The limitations of traditional methods, such as harsh reaction conditions or modest yields, necessitate the exploration of modern synthetic approaches.
Key areas for future exploration include:
Advanced Catalytic Systems: Investigating the use of novel catalysts, such as non-noble metals like zinc, could lead to more efficient and selective reactions. unimi.it The development of multifunctional organocatalysts may also provide new pathways for stereoselective synthesis of chiral derivatives. unimi.it
Flow Chemistry: Continuous flow synthesis offers advantages over batch processing, including improved reaction control, enhanced safety, and easier scalability. Applying flow chemistry to the synthesis of 3-(propionylamino)benzoic acid could streamline production and improve yield and purity.
Green Chemistry Principles: Future methodologies will increasingly incorporate principles of green chemistry, such as using safer solvents, reducing energy consumption, and minimizing waste generation. rasayanjournal.co.in For instance, solid-phase synthesis has been shown to be a convenient way to produce derivatives like 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid, sometimes reducing reaction times. nuph.edu.ua
Table 1: Comparison of Synthetic Methodologies
| Methodology | Traditional Approach (e.g., Schotten-Baumann) | Emerging & Future Approaches |
|---|---|---|
| Catalyst | Often requires stoichiometric base | Catalytic amounts of novel metals or organocatalysts |
| Process | Batch processing | Continuous flow chemistry, solid-phase synthesis nuph.edu.ua |
| Efficiency | Variable yields, potential for side reactions | Higher yields, improved selectivity, reduced reaction times nuph.edu.ua |
| Environmental Impact | Use of hazardous solvents and reagents | Greener solvents, energy efficiency, less waste rasayanjournal.co.in |
Advanced Computational Modeling and Machine Learning in Drug Discovery
Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of therapeutic compounds. beilstein-journals.org For this compound, these computational approaches can provide profound insights into its structure-activity relationships, potential biological targets, and pharmacokinetic properties before committing to costly and time-consuming laboratory experiments. nih.govnih.gov
Emerging research avenues in this domain include:
Quantitative Structure-Activity Relationship (QSAR): Building upon existing QSAR studies of related compounds, more sophisticated models can be developed. researchgate.net For derivatives of 2-phenylamino-benzoic acid, QSAR analysis has already shown a significant influence of 3D molecular descriptors on their biological activity. nuph.edu.uaresearchgate.net Future models incorporating machine learning algorithms could predict the activity of novel derivatives with greater accuracy. mdpi.com
Molecular Docking and Virtual Screening: These techniques can be used to screen large libraries of compounds to identify potential biological targets for this compound. nih.gov By simulating the interaction between the compound and various proteins, researchers can prioritize targets for experimental validation.
Machine Learning (ML) and Artificial Intelligence (AI): AI and ML models can analyze vast datasets to predict absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles. gsconlinepress.com This can guide the design of derivatives with improved drug-like properties and a lower likelihood of failure in later developmental stages. gsconlinepress.com
Table 2: Application of Computational Tools
| Computational Method | Specific Application for this compound |
|---|---|
| QSAR | Predict anti-inflammatory or analgesic activity of new derivatives. nuph.edu.ua |
| Molecular Docking | Identify potential enzyme or receptor targets. beilstein-journals.org |
| Pharmacophore Modeling | Define essential structural features for biological activity. mdpi.com |
| Molecular Dynamics | Simulate the stability of the compound-target complex over time. nih.gov |
| Machine Learning | Predict ADME-Tox properties and guide lead optimization. gsconlinepress.com |
Targeted Prodrug Strategies and Delivery Systems (conceptual)
A significant future direction is the design of prodrugs of this compound to enhance its therapeutic efficacy and minimize potential off-target effects. researchgate.net Prodrugs are inactive derivatives that are converted into the active parent drug in vivo through chemical or enzymatic processes. researchgate.netnih.gov This approach can improve bioavailability and enable site-specific drug delivery. nih.gov
Conceptual strategies for this compound could involve:
Enzyme-Activated Prodrugs: The carboxylic acid moiety could be masked with a chemical group that is cleaved by a specific enzyme present at the target site (e.g., in tumor tissue or inflamed joints). nih.gov This strategy is utilized in approaches like Antibody-Directed Enzyme Prodrug Therapy (ADEPT). nih.govresearchgate.net
Transporter-Targeted Prodrugs: Modifying the molecule to be a substrate for a specific cellular uptake transporter (e.g., those overexpressed in cancer cells) could increase its concentration at the site of action. nih.gov
Esterification for Improved Permeability: As demonstrated with other benzoic acid derivatives used as antimycobacterial agents, converting the carboxylic acid to an ester can improve diffusion across biological membranes. nih.gov The subsequent hydrolysis by intracellular esterases would release the active compound. nih.gov
Investigation of Broader Therapeutic Applications
Research into derivatives of this compound and structurally related compounds suggests a wider therapeutic potential than currently established. Future investigations should systematically explore these possibilities.
Potential new applications to investigate include:
Anticancer Activity: Certain benzoic acid derivatives have been noted for their anticancer potential. ijarsct.co.inresearchgate.net Screening this compound and its novel analogues against various cancer cell lines could uncover new therapeutic leads.
Neurodegenerative Diseases: Derivatives of p-aminobenzoic acid (PABA), a structural relative, have been evaluated as cholinesterase inhibitors for potential use in Alzheimer's disease. mdpi.com This suggests that derivatives of this compound could be explored for similar neuroprotective activities.
Antimicrobial Properties: Benzoic acid and its derivatives are well-known for their antimicrobial and preservative properties. rasayanjournal.co.inijarsct.co.in Systematic evaluation against a broad panel of bacteria and fungi, including drug-resistant strains, is a logical next step.
Pharmacological Characterization in Complex Biological Systems (e.g., in vivo)
To translate preclinical findings into potential clinical applications, comprehensive pharmacological characterization in complex biological systems is essential. While initial studies have been performed on related compounds, future work must focus on this compound itself and its optimized derivatives.
Key future in vivo studies should include:
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is critical. Understanding its concentration-time course in the body and correlating it with its biological effect will guide further development.
Efficacy in Disease Models: Following the precedent set by studies on related compounds, which used models like the carrageenan-induced rat paw edema and acetic acid-induced writhing tests for anti-inflammatory and analgesic effects, new derivatives must be tested in relevant animal models for any newly identified therapeutic areas (e.g., oncology, neurology). nuph.edu.uaresearchgate.net
Toxicology Studies: Comprehensive safety and toxicology assessments in animal models are required to identify any potential liabilities before a compound can be considered for human trials.
Mechanistic Studies at the Molecular and Cellular Level
A fundamental aspect of future research will be to elucidate the precise molecular and cellular mechanisms by which this compound exerts its biological effects. The mechanism of action for many benzoic acid derivatives involves general processes like the disruption of cellular membranes or enzyme interactions. ijarsct.co.in Pinpointing specific molecular targets is a key objective.
Future mechanistic studies could involve:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular components that interact with the compound.
Pathway Analysis: Employing transcriptomics (e.g., RNA-seq) and proteomics to understand how the compound alters cellular signaling pathways and gene expression in target cells.
Biophysical Assays: Once a potential target is identified through computational or experimental screening, biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm and quantify the direct binding interaction between the compound and the target protein.
By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of novel and effective treatments for a range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
